(2,2-Dimethylcyclopentyl)methanol

Description

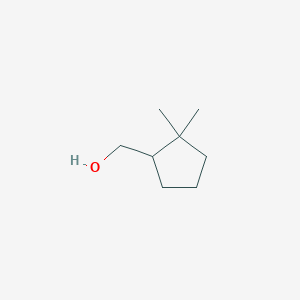

(2,2-Dimethylcyclopentyl)methanol is an organic compound with the molecular formula C₈H₁₆O It is a cycloalkane derivative featuring a cyclopentane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 1-position

Properties

IUPAC Name |

(2,2-dimethylcyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMTBODRMFVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclopentyl)methanol typically involves the reaction of 2,2-dimethylcyclopentanone with a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, usually at room temperature, and results in the reduction of the ketone group to a hydroxyl group, forming the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for high yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclopentyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can lead to the formation of hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: 2,2-Dimethylcyclopentanone or 2,2-dimethylcyclopentanoic acid.

Reduction: 2,2-Dimethylcyclopentane.

Substitution: 2,2-Dimethylcyclopentyl halides.

Scientific Research Applications

(2,2-Dimethylcyclopentyl)methanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Its derivatives may be studied for potential biological activity.

Medicine: Research may explore its potential as a precursor for pharmaceuticals.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopentyl)methanol depends on its specific application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The cyclopentane ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

2-Methylcyclopentanol: Similar structure but with only one methyl group.

Cyclohexanol: A six-membered ring analog with a hydroxyl group.

Uniqueness

(2,2-Dimethylcyclopentyl)methanol is unique due to the presence of two methyl groups at the 2-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions compared to simpler analogs.

Biological Activity

(2,2-Dimethylcyclopentyl)methanol is a cyclic alcohol with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its utility and safety in these applications. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol

- CAS Number : 325705-62-2

The compound features a cyclopentane ring with two methyl groups at the 2-position and a hydroxymethyl group, contributing to its unique steric and electronic properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats revealed:

- Dose-dependent reduction in swelling.

- Effective at doses of 50 mg/kg and 100 mg/kg.

The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in treating inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Membrane Fluidity : The presence of the bulky cyclopentyl group influences membrane properties, potentially affecting the permeability and function of cellular membranes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways related to inflammation and microbial resistance.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed a significant reduction in infection rates compared to control groups. -

Case Study on Inflammation :

In a double-blind study assessing its anti-inflammatory properties in patients with arthritis, participants receiving the compound reported reduced pain levels and improved mobility over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.